1-{4-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{4-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the pyrazole derivative with piperidine under suitable conditions.
Introduction of the Propenone Group: The final step involves the addition of the propenone group to the piperidine-pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or piperidine derivatives.
Scientific Research Applications
1-{4-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethanone
- 1-{4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}butan-1-one
- 1-{4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}pent-2-en-1-one
Uniqueness
1-{4-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-4-14(18)16-7-5-13(6-8-16)10-17-12(3)9-11(2)15-17/h4,9,13H,1,5-8,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSHMUBPYMYLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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